molecular formula C11H11FO2 B1503826 (2S)-6-Fluoro-2-(oxiran-2-YL)chromane CAS No. 129050-29-9

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

Cat. No. B1503826
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-VUWPPUDQSA-N
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Description

“(2S)-6-Fluoro-2-(oxiran-2-YL)chromane” is a chemical compound with the molecular formula C11H11FO2 . It is a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, 1 aromatic ether, and 1 Oxirane .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.21 . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Hydrogen Bonding and Molecular Interaction Studies

The compound's interaction with haloforms like chloroform and fluoroform has been studied, revealing hydrogen bonding to the oxygen atom of bases, leading to a blue shift in the haloform CH stretch. These findings are significant in understanding molecular interactions and hydrogen bonding mechanisms (Delanoye et al., 2002).

Chiral Analysis and Synthesis

It's utilized as a chiral resolution reagent, notably (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, for determining the enantiomeric excess (ee) of α-chiral amines, offering a versatile approach for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Drug Design and Bioactive Molecule Synthesis

The chromane nucleus, common in many bioactive molecules, can be oxidized at position 3. The synthesis of 3-fluorochromanes using iodine(I)/iodine(III) catalysis is notable for generating novel scaffolds, aiding in drug discovery and bioisosterism (Sarie et al., 2020).

Gas-Phase Reactivity Studies

Studies on the gas-phase reactivity of lanthanide cations with fluorocarbons, including (2S)-6-Fluoro-2-(oxiran-2-YL)chromane, provide insights into the selective activation of C−F bonds, crucial for understanding chemical reactivity and designing new chemical transformations (Cornehl et al., 1996).

Safety And Hazards

Specific safety and hazard information for “(2S)-6-Fluoro-2-(oxiran-2-YL)chromane” is not provided in the available resources .

properties

IUPAC Name

(2S)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-VUWPPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021198
Record name (2S)-6-Fluoro-2-(oxiran-2-YL)chromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

CAS RN

129050-29-9
Record name (2S)-6-Fluoro-2-(oxiran-2-YL)chromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-.alpha.-[[(phenylmethyl)amino]methyl]-, (.alpha.S,2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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